1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[3-(TRIFLUOROMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[3-(TRIFLUOROMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a thienopyrazole core structure. This compound is characterized by the presence of trifluoromethyl groups, which are known to enhance the chemical stability and biological activity of organic molecules. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[3-(TRIFLUOROMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole ring.
Introduction of Trifluoromethyl Groups: Trifluoromethylation is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Coupling Reactions: The phenyl and trifluoromethylphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[3-(TRIFLUOROMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[3-(TRIFLUOROMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[3-(TRIFLUOROMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit the activity of enzymes or receptors, leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-PHENYL-3-(TRIFLUOROMETHYL)-N~5~-[3-(TRIFLUOROMETHYL)PHENYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one: This compound shares the trifluoromethyl and phenyl groups but lacks the thienopyrazole core, resulting in different chemical and biological properties.
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions, this compound also features the trifluoromethyl group but has a different core structure.
The uniqueness of this compound lies in its combination of the thienopyrazole core with multiple trifluoromethyl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N3OS/c21-19(22,23)11-5-4-6-12(9-11)27-17(30)15-10-14-16(20(24,25)26)28-29(18(14)31-15)13-7-2-1-3-8-13/h1-10H,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHZQOCZDUWUFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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